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molecular formula C16H18ClF3N4OS B611520 Tyclopyrazoflor CAS No. 1477919-27-9

Tyclopyrazoflor

Cat. No. B611520
M. Wt: 406.9 g/mol
InChI Key: DBHVHTPMRCXCIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09434712B2

Procedure details

A solution of 3-((3,3,3-trifluoropropyl)thio)propanoic acid (2.18 g, 10.8 mmol) and 3-chloro-N-ethyl-1-(pyridine-3-yl)-1H-pyrazol-amine (2.00 g, 8.98 mmol) in ethyl acetate (16 mL) was cooled to 5° C. Diisopropylethylamine (5.15 mL, 29.6 mmol) was added dropwise at 0-5° C. over 30 minutes, followed by the addition of 2,4,6-tripropyl-trioxatriphosphinane-2,4,-trioxide (4.00 g, 12.6 mmol) over 30 minutes at 0-5° C. The reaction was allowed to warm to 25-30° C. and stirred for 2 h. Upon reaction completion, the reaction mixture was cooled to 0-5° C. and quenched with water (12 mL). The layers were separated and the aqueous layer was extracted with ethyl acetate (30 mL). The combined organic layers were concentrated to afford the desired product as an oil (3.40 g, 94%).
Quantity
2.18 g
Type
reactant
Reaction Step One
Name
3-chloro-N-ethyl-1-(pyridine-3-yl)-1H-pyrazol-amine
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
5.15 mL
Type
reactant
Reaction Step Two
[Compound]
Name
2,4,6-tripropyl-trioxatriphosphinane-2,4,-trioxide
Quantity
4 g
Type
reactant
Reaction Step Three
Yield
94%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[CH2:3][CH2:4][S:5][CH2:6][CH2:7][C:8]([OH:10])=O.[Cl:13][C:14]1(NCC)[CH:18]=[CH:17][N:16]([C:19]2[CH:20]=[N:21][CH:22]=[CH:23][CH:24]=2)[NH:15]1.[CH:28]([N:31](C(C)C)CC)(C)[CH3:29]>C(OCC)(=O)C>[Cl:13][C:14]1[C:18]([N:31]([CH2:28][CH3:29])[C:8](=[O:10])[CH2:7][CH2:6][S:5][CH2:4][CH2:3][C:2]([F:1])([F:12])[F:11])=[CH:17][N:16]([C:19]2[CH:20]=[N:21][CH:22]=[CH:23][CH:24]=2)[N:15]=1

Inputs

Step One
Name
Quantity
2.18 g
Type
reactant
Smiles
FC(CCSCCC(=O)O)(F)F
Name
3-chloro-N-ethyl-1-(pyridine-3-yl)-1H-pyrazol-amine
Quantity
2 g
Type
reactant
Smiles
ClC1(NN(C=C1)C=1C=NC=CC1)NCC
Name
Quantity
16 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
5.15 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Three
Name
2,4,6-tripropyl-trioxatriphosphinane-2,4,-trioxide
Quantity
4 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
27.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Upon reaction completion
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to 0-5° C.
CUSTOM
Type
CUSTOM
Details
quenched with water (12 mL)
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate (30 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic layers were concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=NN(C=C1N(C(CCSCCC(F)(F)F)=O)CC)C=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 3.4 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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